molecular formula C17H20ClFN4O3S B10890345 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10890345
M. Wt: 414.9 g/mol
InChI Key: RMUXIQUTLRWQRN-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and several functional groups such as a chlorofluorobenzyl group and a methylsulfonyl group. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the chlorofluorobenzyl group: This step involves the nucleophilic substitution reaction of the pyrazole ring with 2-chloro-4-fluorobenzyl chloride.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the methylsulfonyl group: This step typically involves the reaction of the piperidine ring with methylsulfonyl chloride under basic conditions.

    Final coupling: The final step involves coupling the pyrazole and piperidine intermediates to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl or nitro groups if present.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:

    N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: A closely related compound with a different substitution pattern on the pyrazole ring.

    N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-5-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: Another similar compound with a different position of the substituent on the pyrazole ring.

The uniqueness of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H20ClFN4O3S

Molecular Weight

414.9 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H20ClFN4O3S/c1-27(25,26)23-6-4-12(5-7-23)17(24)21-15-9-20-22(11-15)10-13-2-3-14(19)8-16(13)18/h2-3,8-9,11-12H,4-7,10H2,1H3,(H,21,24)

InChI Key

RMUXIQUTLRWQRN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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